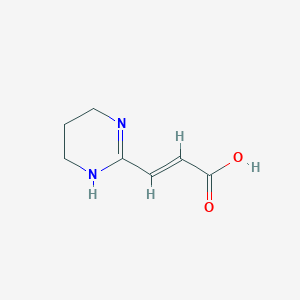
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol This compound features a pyrimidine ring that is partially hydrogenated, making it a tetrahydropyrimidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid typically involves the condensation of diamines with appropriate carbonyl compounds. One common method includes the reaction of 1,3-diaminopropane with acrylic acid under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid are not well-documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to fully hydrogenated pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, fully hydrogenated pyrimidines, and oxidized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-(1,4,5,6-Tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoic acid: This compound features a benzimidazole ring fused to the tetrahydropyrimidine ring, offering different biological activities.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar tetrahydropyrimidine derivative with different substituents, leading to varied chemical properties.
Uniqueness
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)acrylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially hydrogenated pyrimidine ring provides a balance between stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
116162-28-8 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.1665 |
Synonyme |
2-Propenoic acid, 3-(1,4,5,6-tetrahydro-2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















